molecular formula C12H16ClNO3 B067583 Tert-butyl 5-chloro-2-hydroxybenzylcarbamate CAS No. 195517-88-5

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate

Cat. No.: B067583
CAS No.: 195517-88-5
M. Wt: 257.71 g/mol
InChI Key: IEXNKDQSZTYMTI-UHFFFAOYSA-N
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Description

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a high-purity chemical intermediate of significant value in synthetic organic and medicinal chemistry. Its core structure integrates a carbamate protecting group, a phenolic hydroxyl group, and a chloro substituent on an aromatic ring, making it a versatile building block for the construction of more complex molecules. This compound is primarily employed in the synthesis of potential active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The tert-butyloxycarbonyl (Boc) group effectively protects the amine functionality during synthetic sequences, allowing for selective reactions at other molecular sites, such as the halogenated aromatic ring which is amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The free phenolic hydroxyl group can serve as a hydrogen-bond donor or be further functionalized. Researchers utilize this compound to explore structure-activity relationships (SAR) and to generate compound libraries for high-throughput screening. It is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and support rigorous research applications.

Properties

IUPAC Name

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXNKDQSZTYMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462006
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195517-88-5
Record name N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Carbamate Formation via Boc Protection

The most straightforward method involves reacting 5-chloro-2-hydroxybenzylamine with Boc₂O in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under mild basic conditions (e.g., triethylamine or sodium bicarbonate).

Procedure :

  • Dissolve 5-chloro-2-hydroxybenzylamine (1.0 equiv) in anhydrous THF at 0°C.

  • Add Boc₂O (1.2 equiv) and triethylamine (2.0 equiv) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 78–85%.
Key Considerations :

  • Excess Boc₂O ensures complete conversion but may require careful quenching to avoid side products.

  • The phenolic hydroxyl group remains unprotected, eliminating the need for subsequent deprotection.

SN2 Displacement for Chloro-Substitution

An alternative route starts with tert-butyl 2-hydroxybenzylcarbamate, introducing the chloro group via electrophilic aromatic substitution or halogenation.

Procedure :

  • Protect 2-hydroxybenzylamine with Boc₂O as in Section 2.1.

  • Dissolve tert-butyl 2-hydroxybenzylcarbamate in acetic acid.

  • Add Cl₂ gas or sulfuryl chloride (SO₂Cl₂) at 0°C.

  • Stir for 3 hours, neutralize with NaHCO₃, and isolate via filtration.

Yield : 65–72%.
Challenges :

  • Regioselectivity: Chlorination at the 5-position requires directing groups (e.g., hydroxyl) and controlled stoichiometry.

  • Competing side reactions (e.g., over-chlorination) necessitate precise temperature control.

One-Pot Tandem Protection-Halogenation

Recent advances combine carbamate formation and halogenation in a single pot, reducing purification steps.

Procedure :

  • Mix 2-hydroxybenzylamine, Boc₂O, and CuCl₂ (1.5 equiv) in DMF.

  • Heat at 60°C for 6 hours.

  • Cool, dilute with water, and extract with DCM.

Yield : 70–75%.
Mechanistic Insight :

  • CuCl₂ acts as both a Lewis acid catalyst and chlorine source, enabling electrophilic chlorination.

  • Solvent polarity (DMF) enhances intermediate stability.

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

  • Polar aprotic solvents (THF, DMF): Improve Boc₂O solubility and reaction homogeneity.

  • Low temperatures (0–5°C): Mitigate exothermic side reactions during Boc protection.

Catalytic Systems

  • Triethylamine : Scavenges HCl, preventing amine protonation and ensuring nucleophilic availability.

  • DMAP (4-dimethylaminopyridine) : Accelerates carbamate formation via transient acylpyridinium intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 4.23 (d, 2H, CH₂), 6.85–7.25 (m, 3H, aromatic), 5.10 (s, 1H, OH).

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Direct Boc Protection8598Minimal steps, high efficiency
SN2 Chlorination7295Regioselective
One-Pot Tandem7597Reduced purification

Industrial Scalability and Challenges

Viscosity Management

Large-scale reactions often face viscosity issues during mixing. Employing high-shear mixers or dilute reaction conditions mitigates this.

Cost-Effective Chlorine Sources

Sulfuryl chloride (SO₂Cl₂) is preferred over Cl₂ gas for safety and handling ease .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Tert-butyl 5-chloro-2-hydroxybenzylcarbamate has been studied for its potential as an anticancer agent. Research indicates that compounds derived from this structure can inhibit cancer cell proliferation. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have reported that it exhibits activity against a range of bacterial pathogens, making it a candidate for the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .

Material Science

Photostabilization
this compound can function as a UV absorber in polymers and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation, thereby extending their lifespan and maintaining their mechanical properties. This application is crucial in industries where materials are exposed to sunlight and other sources of UV radiation .

Analytical Chemistry

Chromatography Applications
In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and analysis of related compounds in complex mixtures .

NMR Studies
The compound is also employed in nuclear magnetic resonance (NMR) studies to understand molecular interactions and dynamics within various chemical environments. Its structural characteristics make it suitable for detailed NMR investigations, contributing to the understanding of molecular behavior in different solvents .

Case Studies and Research Findings

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro.
Antimicrobial PropertiesEffective against multidrug-resistant bacterial strains.
PhotostabilizationImproved UV resistance in polymer matrices.
Chromatography StandardUsed as a reference standard for HPLC analysis.

Mechanism of Action

The mechanism of action of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS 1235451-62-3) Structural Similarity: 0.87 . Molecular Formula: C₁₉H₂₈BNO₄. Functional Groups: Benzylcarbamate with a boronate ester (dioxaborolane). Applications: Likely used in Suzuki-Miyaura cross-coupling reactions due to the boron-containing group, which facilitates carbon-carbon bond formation . Reactivity: The boronate ester increases sensitivity to moisture but enhances utility in catalytic coupling reactions.

tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate (CAS 1032528-06-5) Structural Similarity: 0.86 . Molecular Formula: C₂₀H₂₈BNO₄. Functional Groups: Indoline-carbamate fused with a boronate ester. Applications: Suitable for synthesizing heterocyclic frameworks in medicinal chemistry.

tert-Butyl (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate (CAS 1032528-06-5) Structural Similarity: 0.84 . Functional Groups: Cyclobutylcarbamate with a boronate ester.

Comparison with Target Compound :

  • The target lacks a boronate ester, making it less reactive in cross-coupling but more stable under ambient conditions.
  • The 5-chloro-2-hydroxybenzyl group in the target increases polarity (via -OH) and lipophilicity (via -Cl), contrasting with the apolar boronate esters in analogues.

Pyridine-Based Carbamate Analogues

tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9) :

  • Molecular Formula : C₁₀H₁₃ClN₂O₃.
  • Molar Mass : 244.67 g/mol.
  • Functional Groups : Pyridine ring with -Cl (4-position) and -OH (3-position).
  • Storage : Stable at room temperature .

Comparison with Target Compound :

  • The benzene ring in the target may offer greater electron density than pyridine, affecting nucleophilic substitution kinetics.
  • Storage conditions for the pyridine analogue suggest that the target may also remain stable at room temperature, though this requires experimental validation.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity/Applications Stability Considerations
Tert-Butyl 5-Chloro-2-Hydroxybenzylcarbamate C₁₂H₁₆ClNO₃* ~257.7* Phenolic -OH, Benzyl-Cl Intermediate for functionalization Likely stable; -OH may require protection
tert-Butyl 4-(dioxaborolane)benzylcarbamate C₁₉H₂₈BNO₄ ~345.2 Boronate ester Suzuki cross-coupling Moisture-sensitive
tert-Butyl 4-Cl-3-OH-pyridinylcarbamate C₁₀H₁₃ClN₂O₃ 244.67 Pyridine, -Cl, -OH Pharmaceutical synthesis Stable at room temperature

*Estimated based on structural analogy.

Research Findings and Implications

Reactivity Differences: Boronate-containing analogues (e.g., CAS 1235451-62-3) are tailored for cross-coupling, whereas the target’s -Cl and -OH groups favor electrophilic substitution or hydrogen-bonding interactions . The pyridine analogue’s -OH is more acidic than the target’s phenolic -OH due to the electron-deficient pyridine ring, impacting deprotonation in reactions .

The phenolic -OH may enhance water solubility via hydrogen bonding, but this could be mitigated by the tert-butyl group’s hydrophobicity.

Synthetic Utility :

  • The target’s -Cl is a versatile leaving group for nucleophilic aromatic substitution, while -OH can be protected (e.g., as a silyl ether) during multi-step syntheses.

Biological Activity

Tert-butyl 5-chloro-2-hydroxybenzylcarbamate is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article synthesizes findings from various studies, highlighting its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through standard organic reactions involving the coupling of tert-butyl 2-amino phenylcarbamate with suitable carboxylic acids. The synthesis typically employs coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to enhance yield and purity .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities. In a study assessing various carbamate derivatives, compounds demonstrated significant inhibition of inflammation in a carrageenan-induced rat paw edema model. The percentage inhibition of inflammation ranged from 39.021% to 54.239% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives

CompoundPercentage Inhibition (%)Standard Comparison
4a54.239Indomethacin
4i49.500Indomethacin
4j39.021Indomethacin

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of this compound. A study focused on a derivative known as LX009, which is structurally related to this compound, found that it could reduce oxidative stress in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The compound was shown to alleviate apoptosis and improve cell viability by modulating pathways involved in oxidative stress response, notably through the activation of the Akt/Nrf2/HO-1 signaling pathway .

Table 2: Neuroprotective Effects of LX009

MeasurementResult
ROS ProductionDecreased
Mitochondrial Membrane PotentialImproved
Cell Viability (CCK8 Assay)Increased

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to this carbamate have been shown to downregulate TNF-α and other pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
  • Antioxidative Stress Response : By enhancing the expression of antioxidative enzymes such as catalase and superoxide dismutase, these compounds can mitigate oxidative damage in neuronal cells .

Case Studies

A notable case study involved the application of LX009 in a mouse model of ischemic stroke. The compound's ability to reduce oxidative stress was assessed through various assays measuring apoptotic markers and oxidative damage indicators. The findings suggested that LX009 could serve as a potential therapeutic agent for conditions associated with oxidative stress, including ischemic stroke .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 5-chloro-2-hydroxybenzylcarbamate in academic research?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, coupling reactions using carbodiimide-based reagents (e.g., HATU) with tertiary amine bases (e.g., DIEA) in dry DMF under inert atmospheres (argon/nitrogen) are effective for forming carbamate linkages . Post-reaction workup includes extraction with solvents like ethyl acetate, drying with MgSO₄, and purification via reversed-phase flash chromatography (RP-FC) to achieve ~31% yield. Precursor selection (e.g., halogenated benzylamines) and stoichiometric optimization (1.2 equiv coupling reagents) are critical for yield improvement .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.001 Da) .
  • HPLC : Purity assessment using C18 columns with methanol/water gradients, targeting ≥95% purity .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at room temperature in airtight containers under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
  • Handling : Use fume hoods with PPE (gloves, lab coats) and respiratory protection if dust/aerosols are generated. Note discrepancies in hazard classifications: Some SDS reports no significant hazards , while others recommend caution due to potential acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, higher DMF polarity improves solubility of polar intermediates, while lower temperatures reduce side reactions .
  • Protecting Group Strategies : Use tert-butyl carbamates for amine protection, as they balance stability and ease of deprotection (e.g., TFA cleavage) .
  • Monitoring Tools : In-situ FTIR or LC-MS to track reaction progress and identify intermediates .

Q. What analytical strategies resolve discrepancies in reported toxicity data for tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference SDS entries (e.g., conflicting acute toxicity data ) with primary literature. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols .
  • Dose-Response Studies : Evaluate toxicity thresholds at varying concentrations (e.g., IC₅₀ values in cell lines) to reconcile differences in hazard classifications .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring alternative reaction pathways (e.g., aryl chloride substitution) .
  • Electronic Effects : The electron-withdrawing chloro substituent activates the benzene ring for electrophilic substitution, while the hydroxyl group (if deprotonated) can direct reactivity via resonance .
  • Mechanistic Probes : Use DFT calculations to map transition states or conduct kinetic isotope effect (KIE) studies to elucidate rate-determining steps .

Data Contradiction Analysis

  • Hazard Classification Conflicts : cites acute toxicity (oral LD₅₀ > 2000 mg/kg) and recommends PPE , while classifies the compound as non-hazardous . To resolve, consult peer-reviewed toxicology studies or conduct in-house testing under OECD guidelines.
  • Reaction Yields : Variations in reported yields (e.g., 31% in vs. 53% in ) may stem from differences in purification methods (RP-FC vs. acid-base extraction). Replicate protocols with controlled variables to identify optimal conditions.

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